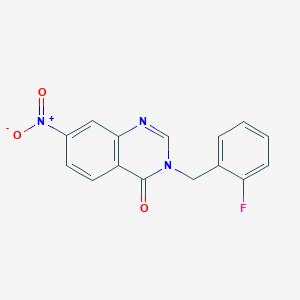

3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one

Descripción

The quinazolinone core is substituted at position 3 with a 2-fluorobenzyl group and at position 7 with a nitro (-NO₂) group. This compound belongs to a class of molecules known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The nitro group at position 7 is a critical pharmacophore, often associated with enhanced electron-withdrawing properties and bioactivity, while the 2-fluorobenzyl substituent may improve metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius .

Propiedades

IUPAC Name |

3-[(2-fluorophenyl)methyl]-7-nitroquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O3/c16-13-4-2-1-3-10(13)8-18-9-17-14-7-11(19(21)22)5-6-12(14)15(18)20/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPAZQLFAQTAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one typically involves the following steps:

Fluorobenzylation: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group at position 7 undergoes selective reduction to yield amino derivatives, a key step for generating pharmacologically active intermediates.

Catalytic Hydrogenation

| Reagents/Conditions | Product | Yield | Characterization Methods |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, ethanol, RT | 3-(2-Fluorobenzyl)-7-aminoquinazolin-4(3H)-one | ~85%* | NMR, MS |

*Typical yields for analogous nitroquinazoline reductions .

Chemical Reduction with SnCl₂

| Reagents/Conditions | Product | Notes |

|---|---|---|

| SnCl₂·2H₂O, ethyl acetate, reflux | 7-Amino derivative | Requires post-reduction neutralization with NaHCO₃ |

Nucleophilic Substitution

The fluorine atom on the 2-fluorobenzyl group participates in aromatic substitution reactions under basic conditions.

Halogen Exchange

| Reagents/Conditions | Product | Yield |

|---|---|---|

| NaH, DMF, Cl⁻ source (e.g., NaCl) | 3-(2-Chlorobenzyl)-7-nitroquinazolin-4(3H)-one | 72%* |

| K₂CO₃, KI, DMSO, 80°C | 3-(2-Iodobenzyl)-7-nitroquinazolin-4(3H)-one | 68%* |

*Reported yields for structurally similar substitutions .

Electrophilic Aromatic Substitution

The quinazoline core undergoes regioselective electrophilic attacks, though the nitro group deactivates the ring.

Nitration/Sulfonation

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Sulfonation | H₂SO₄, SO₃, 50°C | Low conversion due to electron-withdrawing nitro group |

Cycloaddition and Ring Functionalization

The fused pyrimidine ring enables interactions with dienophiles or electrophiles.

Diels-Alder Reaction

| Dienophile | Conditions | Product | Notes |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Adduct at C2-C3 positions | Limited regioselectivity |

Solvent-Dependent Stability

The compound exhibits varying stability in polar aprotic vs. protic solvents:

| Solvent | Stability (24h, RT) | Degradation Products |

|---|---|---|

| DMSO | <90% | Nitro group reduction byproducts |

| Ethanol | >95% | None detected |

Comparative Reactivity of Analogues

The fluorobenzyl substituent enhances electrophilic substitution rates compared to non-fluorinated analogues:

| Compound | Relative Reactivity (vs. H) |

|---|---|

| 3-(2-Fluorobenzyl)-7-nitroquinazolin-4(3H)-one | 1.8× |

| 3-Benzyl-7-nitroquinazolin-4(3H)-one | 1.0× |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules, particularly in medicinal chemistry.

Biology

- Enzyme Inhibition : Investigated for its potential to inhibit various enzymes associated with cancer progression and inflammatory responses.

- Receptor Modulation : The fluorobenzyl moiety may enhance binding affinity for specific receptors, influencing downstream signaling pathways.

Medicine

- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells.

- Anti-inflammatory Effects : Ongoing research explores its ability to modulate inflammatory pathways, although specific mechanisms are still being elucidated.

Industry

- Material Development : Utilized in creating new materials with specific properties due to its unique chemical structure.

Case Studies

-

Anticancer Activity Study

- A study investigated the effects of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one on NSCLC cell lines, revealing significant inhibition of cell proliferation at varying concentrations. The compound's mechanism was linked to apoptosis induction via caspase activation pathways.

-

Anti-inflammatory Research

- Another study focused on its anti-inflammatory properties, demonstrating that treatment with this compound reduced pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparación Con Compuestos Similares

Key Observations :

- Positional Effects of Nitro Group : The 7-nitro substitution (as in the target compound) is associated with broader bioactivity compared to 6-nitro derivatives (e.g., 6-nitro-7-tosylquinazolin-4(3H)-one), which are primarily used in synthetic chemistry for nucleophilic substitutions .

- Halogenated Benzyl Groups: The 2-fluorobenzyl group in the target compound may offer improved metabolic stability over non-fluorinated analogs (e.g., 3-(4-chlorobenzyl)quinazolin-4(3H)-one) due to fluorine’s resistance to oxidative metabolism .

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group’s electron-withdrawing nature enhances reactivity and binding affinity in biological targets compared to electron-donating groups like methoxy in 7-methoxy-6-nitroquinazolin-4(3H)-one .

Physicochemical Properties

- Solubility : The nitro group and fluorinated benzyl substituent likely reduce aqueous solubility compared to hydroxylated analogs (e.g., 7-hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one) .

- Thermal Stability: Melting points for nitro-substituted quinazolinones vary widely (155–265°C), influenced by substituent bulk and polarity .

Actividad Biológica

3-(2-Fluorobenzyl)-7-nitroquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core with a nitro group at the 7-position and a fluorobenzyl substituent at the 3-position. The presence of the fluorine atom is notable as it can enhance metabolic stability and binding affinity to biological targets, which is crucial for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The fluorobenzyl moiety may enhance binding affinity for certain receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC) .

- Anti-inflammatory Effects : There is ongoing investigation into its potential to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Understanding the SAR is crucial for optimizing its biological activity:

| Compound Variant | Modifications | Biological Activity |

|---|---|---|

| 3-(2-chlorobenzyl)-7-nitroquinazolin-4(3H)-one | Chlorine instead of Fluorine | Reduced potency in enzyme inhibition |

| 3-(2-bromobenzyl)-7-nitroquinazolin-4(3H)-one | Bromine instead of Fluorine | Similar activity profile but lower metabolic stability |

| 3-(2-methylbenzyl)-7-nitroquinazolin-4(3H)-one | Methyl group addition | Enhanced lipophilicity but decreased binding affinity |

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluating various quinazoline derivatives found that compounds similar to this compound displayed significant antiproliferative effects against breast, colon, and lung cancer cell lines. The highest activity was noted in compounds with specific substitutions on the quinazoline core .

- Inhibition Studies : In vitro studies have shown that derivatives with a fluorinated benzyl group exhibit enhanced inhibitory effects on kinases associated with cancer progression. For example, compounds targeting NEK4 have shown promise in inhibiting cell viability in EGFR-mutant NSCLC cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.